

In-Depth Technical Guide to the Solubility of Br-Boc-C2-azido

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of **Br-Boc-C2-azido**, a bifunctional linker critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for initiation in Atom Transfer Radical Polymerization (ATRP).

Core Compound Identification and Properties

Br-Boc-C2-azido, also identified as 2-Azidoethyl 2-bromoisobutyrate, is a key building block in modern drug discovery and polymer chemistry. Its bifunctional nature, possessing both a bromo group for nucleophilic substitution and an azido group for "click chemistry," allows for the sequential or orthogonal conjugation of different molecular entities.



Property	Value	Citation(s)
Chemical Name	tert-butyl (1-bromo-2- azidoethyl)carbamate	
Alternative Name	2-Azidoethyl 2- bromoisobutyrate	[1][2][3]
CAS Number	1120364-53-5	[1][2]
Molecular Formula	C6H10BrN3O2	
Molecular Weight	236.07 g/mol	
Appearance	Liquid	
Density	1.437 g/mL at 25 °C	_
Refractive Index	n20/D 1.482	_

Solubility Profile

Quantitative solubility data for **Br-Boc-C2-azido** in various solvents is not extensively documented in publicly available literature. However, based on its chemical structure—an alkyl/ether-based linker—and the general properties of similar compounds, a qualitative solubility profile can be inferred.

Alkyl-based PROTAC linkers are generally characterized by their hydrophobicity, which suggests good solubility in a range of common organic solvents. For enhancing solubility, particularly in more polar systems, a general laboratory technique involves warming the solution to 37°C and employing sonication in an ultrasonic bath. Stock solutions of the compound can be maintained for several months when stored at temperatures below -20°C.

Based on the solubility of structurally related Boc-protected compounds and other PROTAC linkers, **Br-Boc-C2-azido** is expected to be soluble in:

- Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
- Chlorinated Solvents: Dichloromethane (DCM), Chloroform



• Ethers: Tetrahydrofuran (THF)

Alcohols: Ethanol, Methanol

It is anticipated to have limited solubility in water and non-polar aliphatic hydrocarbons.

Experimental Protocols

While specific experimental protocols detailing the use of **Br-Boc-C2-azido** are not readily available in peer-reviewed literature, a representative protocol for its application in the synthesis of a PROTAC can be constructed based on established methodologies for similar bifunctional linkers. The following is a generalized procedure.

Representative Protocol: Synthesis of a PROTAC using a Bifunctional Linker

This protocol describes a two-step process for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional linker like **Br-Boc-C2-azido**.

Step 1: Conjugation of the POI Ligand to the Linker

- Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon),
 dissolve the POI ligand (containing a suitable nucleophile, such as a phenol or amine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).
- Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the solution to facilitate the deprotonation of the nucleophile on the POI ligand.
- Linker Addition: Slowly add a solution of **Br-Boc-C2-azido** (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
- Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).



Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
 Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting POI-linker conjugate by flash column chromatography.

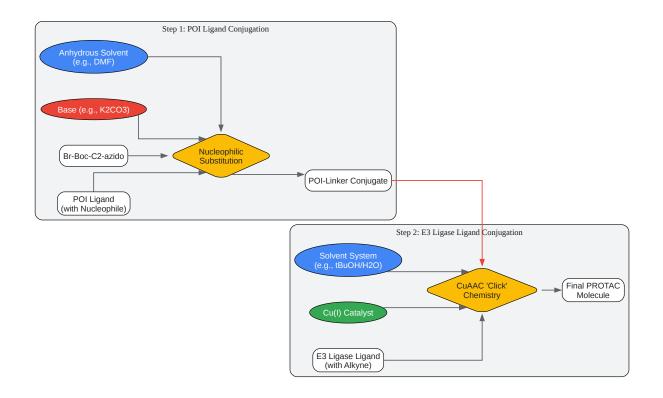
Step 2: "Click Chemistry" Conjugation of the E3 Ligase Ligand

- Reaction Setup: Dissolve the purified POI-linker conjugate and the E3 ligase ligand (functionalized with a terminal alkyne) in a suitable solvent system, often a mixture of an organic solvent and water (e.g., t-butanol/water or DMSO/water).
- Catalyst Addition: Add the copper(I) catalyst. This can be generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent, like sodium ascorbate. A copper-stabilizing ligand, such as TBTA or BTTAA, is often included.
- Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.
- Purification: Upon completion, purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to yield the desired product with high purity.

Visualized Workflows and Logical Relationships

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the general workflow for PROTAC synthesis and the logical relationship of the key components.

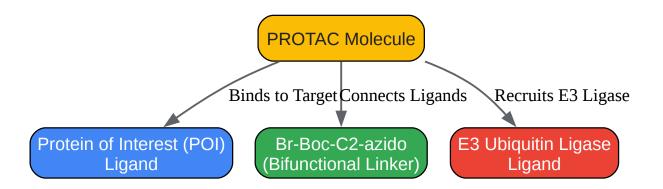




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A representative workflow for the two-step synthesis of a PROTAC molecule.





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Logical relationship of the core components of a PROTAC molecule.

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